![molecular formula C9H10N2O3 B1206766 4-Acetamido-2-aminobenzoic acid CAS No. 43134-76-5](/img/structure/B1206766.png)
4-Acetamido-2-aminobenzoic acid
Overview
Description
4-Acetamido-2-aminobenzoic acid, also known as Acedoben, is an organic compound that belongs to the class of benzoic acids . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . The molecular formula of this compound is C9H9NO3 .
Synthesis Analysis
The synthesis of 4-Acetamido-2-aminobenzoic acid involves several steps. In one study, eight esters, ten amides, and one imidazole derivative of 4-(2-chloroacetamido) benzoic acid were synthesized by Fischer’s esterification, Schotten-Baumann, and substitution reactions . Another study mentioned the synthesis of a similar compound, 4-acetamidobenzenesulfonamide, which involved the chlorosulfonation of the corresponding acetanilide .Molecular Structure Analysis
The molecular weight of 4-Acetamido-2-aminobenzoic acid is 179.17 g/mol . The linear formula of this compound is CH3CONHC6H4CO2H .Scientific Research Applications
Pharmaceutical Building Block
4-Acetamido-2-aminobenzoic acid: serves as a versatile building block in pharmaceuticals due to its structural flexibility. It can undergo substitutions at both the amino and carboxyl groups, making it ideal for developing a wide range of novel molecules with potential medical applications .
Anticancer Agent
Research has indicated that derivatives of 4-Acetamido-2-aminobenzoic acid exhibit anticancer properties. An in vitro study showed significant activity of a compound derived from 4-Acetamido-2-aminobenzoic acid with promising IC50 values, suggesting its potential as a therapeutic agent in cancer treatment .
Alzheimer’s Disease Treatment
Compounds based on 4-Acetamido-2-aminobenzoic acid have been studied for their anti-Alzheimer’s effects. These compounds have shown inhibitory activity against enzymes involved in the disease’s progression, offering a potential pathway for treatment .
Antimicrobial Applications
The antimicrobial properties of 4-Acetamido-2-aminobenzoic acid derivatives make them candidates for developing new antibacterial and antiviral agents. Their ability to target specific microbial processes can lead to novel treatments for infections .
Biosensor Development
4-Acetamido-2-aminobenzoic acid: is used in the development of biosensors. Electropolymerization of this compound on electrodes has been investigated for creating electrochemically functionalized platforms for biomolecule immobilization .
Pharmacokinetics Studies
This compound is also pivotal in pharmacokinetic studies. A validated analytical method using LC-MS/MS for determining 4-Acetamido-2-aminobenzoic acid in pharmacokinetic pilot studies in pigs has been developed, indicating the compound’s rapid absorption and elimination, which is crucial for drug development .
Safety And Hazards
properties
IUPAC Name |
4-acetamido-2-aminobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,10H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQWBWVICSDDSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195714 | |
Record name | 4-Acetylamino-2-aminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamido-2-aminobenzoic acid | |
CAS RN |
43134-76-5 | |
Record name | 4-Acetylamino-2-aminobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043134765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetylamino-2-aminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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